Fluorescein-NAD+

Description

BenchChem offers high-quality Fluorescein-NAD+ suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Fluorescein-NAD+ including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

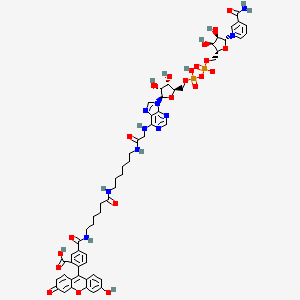

2D Structure

Properties

Molecular Formula |

C56H64N10O22P2 |

|---|---|

Molecular Weight |

1291.1 g/mol |

IUPAC Name |

[(2R,3S,4R,5R)-5-(3-carbamoylpyridin-1-ium-1-yl)-3,4-dihydroxyoxolan-2-yl]methyl [[(2R,3S,4R,5R)-5-[6-[[2-[6-[6-[[3-carboxy-4-(3-hydroxy-6-oxoxanthen-9-yl)benzoyl]amino]hexanoylamino]hexylamino]-2-oxoethyl]amino]purin-9-yl]-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] phosphate |

InChI |

InChI=1S/C56H64N10O22P2/c57-50(75)31-9-8-20-65(25-31)54-48(73)46(71)40(86-54)26-83-89(79,80)88-90(81,82)84-27-41-47(72)49(74)55(87-41)66-29-64-45-51(62-28-63-52(45)66)61-24-43(70)59-18-6-2-1-5-17-58-42(69)10-4-3-7-19-60-53(76)30-11-14-34(37(21-30)56(77)78)44-35-15-12-32(67)22-38(35)85-39-23-33(68)13-16-36(39)44/h8-9,11-16,20-23,25,28-29,40-41,46-49,54-55,71-74H,1-7,10,17-19,24,26-27H2,(H9-,57,58,59,60,61,62,63,67,68,69,70,75,76,77,78,79,80,81,82)/t40-,41-,46-,47-,48-,49-,54-,55-/m1/s1 |

InChI Key |

QHUOJAOGTDUAPK-JDUNSKHUSA-N |

Isomeric SMILES |

C1=CC(=C[N+](=C1)[C@H]2[C@@H]([C@@H]([C@H](O2)COP(=O)([O-])OP(=O)(O)OC[C@@H]3[C@H]([C@H]([C@@H](O3)N4C=NC5=C(N=CN=C54)NCC(=O)NCCCCCCNC(=O)CCCCCNC(=O)C6=CC(=C(C=C6)C7=C8C=CC(=O)C=C8OC9=C7C=CC(=C9)O)C(=O)O)O)O)O)O)C(=O)N |

Canonical SMILES |

C1=CC(=C[N+](=C1)C2C(C(C(O2)COP(=O)([O-])OP(=O)(O)OCC3C(C(C(O3)N4C=NC5=C(N=CN=C54)NCC(=O)NCCCCCCNC(=O)CCCCCNC(=O)C6=CC(=C(C=C6)C7=C8C=CC(=O)C=C8OC9=C7C=CC(=C9)O)C(=O)O)O)O)O)O)C(=O)N |

Origin of Product |

United States |

Foundational & Exploratory

Spectral Properties of Fluorescein-NAD+: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the spectral properties of Fluorescein-Nicotinamide Adenine Dinucleotide (Fluorescein-NAD+), a key fluorescent substrate analog for enzymes that utilize NAD+. Its intrinsic fluorescence provides a powerful tool for studying enzyme kinetics, screening inhibitors, and visualizing cellular processes. This document details its core spectral characteristics, experimental protocols for their determination, and its application in relevant signaling pathways.

Core Spectral Properties

Fluorescein-NAD+ is a derivative of NAD+ where a fluorescein molecule is attached. This conjugation imparts fluorescent properties to the NAD+ molecule, allowing for its detection and quantification in various biochemical assays. While specific spectral data for the conjugated molecule can vary slightly between suppliers and experimental conditions, the spectral characteristics are largely dominated by the fluorescein fluorophore.

The fluorescence of fluorescein is known to be pH-dependent, with optimal fluorescence occurring in basic conditions (pH > 8).[1]

Table 1: Summary of Quantitative Spectral Data for Fluorescein-NAD+ and its Fluorophore

| Parameter | Value | Notes |

| Excitation Maximum (λex) | ~490 - 498 nm[2][3][4] | Based on the spectral properties of fluorescein. The exact maximum for the conjugate may vary slightly. |

| Emission Maximum (λem) | ~514 - 517 nm[3] | Based on the spectral properties of fluorescein. The exact maximum for the conjugate may vary slightly. |

| Molar Extinction Coefficient (ε) | 38,000 M⁻¹cm⁻¹ at 262 nm | This value is for the entire Fluorescein-NAD+ molecule at the adenine absorption peak. |

| ~70,000 M⁻¹cm⁻¹ at ~490 nm | This is the approximate extinction coefficient of the fluorescein moiety at its visible absorption maximum. | |

| Quantum Yield (ΦF) | ~0.79 - 0.92 | This is the quantum yield of fluorescein in aqueous solution. The quantum yield of the conjugate may be slightly different. |

| Molecular Weight | 1291.11 g/mol |

Experimental Protocols

Determination of Molar Extinction Coefficient

The molar extinction coefficient (ε) is a measure of how strongly a chemical species absorbs light at a given wavelength. It can be determined using the Beer-Lambert law, A = εcl, where A is the absorbance, c is the molar concentration, and l is the path length of the cuvette (typically 1 cm).

Methodology:

-

Preparation of a Stock Solution: Accurately weigh a known mass of Fluorescein-NAD+ and dissolve it in a precise volume of a suitable buffer (e.g., 100 mM Tris-HCl, pH 8.0) to create a stock solution of known concentration.

-

Serial Dilutions: Prepare a series of dilutions of the stock solution in the same buffer.

-

Absorbance Measurement: Using a UV-Vis spectrophotometer, measure the absorbance of each dilution at the wavelength of maximum absorbance (λmax) for the fluorescein moiety (~490 nm). Use the buffer as a blank.

-

Data Analysis: Plot a graph of absorbance versus concentration. The slope of the linear portion of the graph will be equal to the molar extinction coefficient (ε) when the path length is 1 cm.

Measurement of Fluorescence Quantum Yield (Comparative Method)

The fluorescence quantum yield (ΦF) is the ratio of photons emitted to photons absorbed. The comparative method involves comparing the fluorescence of the sample to a well-characterized standard with a known quantum yield. Fluorescein in 0.1 M NaOH (ΦF = 0.925) is a common standard for this purpose.

Methodology:

-

Standard and Sample Preparation: Prepare a series of dilutions for both the standard (e.g., fluorescein) and the Fluorescein-NAD+ sample in the same solvent or buffer. The absorbance of these solutions should be kept below 0.1 at the excitation wavelength to avoid inner filter effects.

-

Absorbance Measurement: Measure the absorbance of all solutions at the excitation wavelength using a UV-Vis spectrophotometer.

-

Fluorescence Measurement: Using a spectrofluorometer, record the fluorescence emission spectra of all solutions at the same excitation wavelength used for the absorbance measurements. The integrated fluorescence intensity (the area under the emission curve) is then determined.

-

Calculation: The quantum yield of the sample (ΦX) is calculated using the following equation:

ΦX = ΦST * (GradX / GradST) * (ηX² / ηST²)

Where:

-

ΦST is the quantum yield of the standard.

-

GradX and GradST are the gradients of the plots of integrated fluorescence intensity versus absorbance for the sample and the standard, respectively.

-

ηX and ηST are the refractive indices of the sample and standard solutions (if different solvents are used).

-

Signaling Pathways and Applications

Fluorescein-NAD+ is a valuable tool for studying enzymes involved in NAD+ metabolism, particularly Poly(ADP-ribose) polymerases (PARPs).

PARP1-Mediated DNA Damage Repair

PARP1 is a key enzyme in the DNA damage response. Upon binding to a DNA single-strand break, PARP1 becomes catalytically active and synthesizes poly(ADP-ribose) (PAR) chains on itself and other acceptor proteins, using NAD+ as a substrate. This PARylation process recruits other DNA repair proteins to the site of damage.

Caption: PARP1 signaling pathway in DNA damage repair.

Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assay

Fluorescein-NAD+ can be used as an acceptor fluorophore in TR-FRET assays. TR-FRET is a robust technique for studying molecular interactions. It utilizes a long-lifetime lanthanide donor fluorophore and a shorter-lifetime acceptor fluorophore. When the donor and acceptor are in close proximity, excitation of the donor results in energy transfer to the acceptor, which then emits light at its characteristic wavelength. The time-resolved detection allows for the elimination of short-lived background fluorescence, increasing the signal-to-noise ratio.

Caption: Principle of a TR-FRET assay.

Experimental Workflow: In-Cell PARP Activity Assay

This workflow outlines a general procedure for measuring PARP activity in cells using Fluorescein-NAD+.

Caption: In-cell PARP activity assay workflow.

References

An In-depth Technical Guide to the Quantum Yield and Photostability of Fluorescein-NAD+

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the photophysical properties of Fluorescein-Nicotinamide Adenine Dinucleotide (Fluorescein-NAD+), a crucial tool for studying NAD+-dependent enzymes. Due to the limited availability of specific quantitative data for the Fluorescein-NAD+ conjugate in publicly accessible literature, this document focuses on providing detailed experimental protocols for the determination of its quantum yield and photostability. Furthermore, it outlines the role of Fluorescein-NAD+ in the context of Poly (ADP-ribose) polymerase (PARP) signaling pathways.

Quantitative Photophysical Data

While specific data for the Fluorescein-NAD+ conjugate is scarce, the properties of its constituent parts, fluorescein and NAD+, are well-documented. This information provides a foundational understanding for the experimental determination of the conjugate's characteristics.

| Parameter | Fluorophore | Reported Value(s) | Solvent/Conditions |

| Quantum Yield (Φ) | Fluorescein | 0.925 ± 0.015 | 0.1 N NaOH |

| 0.79 | Ethanol | ||

| NADH | 0.021 ± 0.002 | Aqueous solution | |

| ε-NAD+ | 0.028 | Neutral aqueous solution | |

| Molar Extinction Coefficient (ε) | Fluorescein | 92,300 cm⁻¹M⁻¹ | Ethanol (at 482.5 nm) |

| Fluorescein-NAD+ | 38,000 M⁻¹cm⁻¹ | Deionized water (at 262 nm) |

Note: The molar extinction coefficient for Fluorescein-NAD+ is provided by commercial suppliers and is measured at the absorbance maximum of the adenine moiety, not the fluorescein fluorophore.

Experimental Protocols

Determination of Relative Fluorescence Quantum Yield

The relative quantum yield of Fluorescein-NAD+ can be determined by comparing its fluorescence intensity to that of a well-characterized standard with a known quantum yield, such as fluorescein.

Materials:

-

Fluorescein-NAD+

-

Fluorescein (as a standard)

-

Spectroscopic grade solvent (e.g., phosphate-buffered saline, PBS, pH 7.4)

-

UV-Vis spectrophotometer

-

Spectrofluorometer

-

Quartz cuvettes (1 cm path length)

Methodology:

-

Prepare Stock Solutions: Prepare stock solutions of Fluorescein-NAD+ and the fluorescein standard in the chosen solvent.

-

Prepare a Series of Dilutions: From the stock solutions, prepare a series of dilutions for both the sample and the standard, with absorbances ranging from 0.01 to 0.1 at the excitation wavelength. This low concentration range is crucial to avoid inner filter effects.

-

Measure Absorbance: Using the UV-Vis spectrophotometer, measure the absorbance of each dilution at the chosen excitation wavelength (e.g., 494 nm for fluorescein).

-

Measure Fluorescence Emission: Using the spectrofluorometer, record the fluorescence emission spectrum for each dilution. The excitation and emission slits should be kept constant for all measurements.

-

Data Analysis:

-

Integrate the area under the corrected fluorescence emission spectrum for each solution.

-

Plot the integrated fluorescence intensity versus the absorbance for both the standard and the sample.

-

Determine the slope (gradient) of the resulting linear plots for both the standard (Grad_std) and the sample (Grad_unk).

-

-

Calculate Quantum Yield: The quantum yield of the unknown sample (Φ_unk) can be calculated using the following equation:

Φ_unk = Φ_std * (Grad_unk / Grad_std) * (n_unk² / n_std²)

Where:

-

Φ_std is the known quantum yield of the standard.

-

Grad_unk and Grad_std are the gradients from the plots of integrated fluorescence intensity versus absorbance.

-

n_unk and n_std are the refractive indices of the solvents used for the unknown and standard, respectively (if the same solvent is used, this term becomes 1).

-

Experimental Workflow for Quantum Yield Determination

Caption: Workflow for the relative quantum yield determination of Fluorescein-NAD+.

Assessment of Photostability

The photostability of Fluorescein-NAD+ can be assessed by measuring the decay of its fluorescence intensity over time upon continuous illumination.

Materials:

-

Fluorescein-NAD+ solution

-

Fluorescence microscope with a suitable filter set and a stable light source (e.g., laser or LED)

-

Digital camera or photodetector

-

Image analysis software

Methodology:

-

Sample Preparation: Prepare a solution of Fluorescein-NAD+ at a known concentration in an appropriate buffer. Mount the sample on a microscope slide.

-

Microscope Setup:

-

Focus on the sample.

-

Set the excitation light source to a constant and defined intensity.

-

-

Time-Lapse Imaging: Acquire a series of fluorescence images at regular intervals over a defined period.

-

Data Analysis:

-

Using image analysis software, measure the mean fluorescence intensity of a defined region of interest in each image of the time series.

-

Plot the normalized fluorescence intensity as a function of time.

-

The photobleaching rate can be characterized by fitting the decay curve to an exponential function to determine the photobleaching half-life (t₁/₂), which is the time at which the fluorescence intensity has decreased to 50% of its initial value.

-

Experimental Workflow for Photostability Assessment

Caption: Workflow for assessing the photostability of Fluorescein-NAD+.

Signaling Pathway: PARP in DNA Damage Response

Fluorescein-NAD+ is a valuable tool for studying the activity of Poly (ADP-ribose) polymerases (PARPs), a family of enzymes central to the DNA damage response (DDR).[1] PARP-1, in particular, acts as a DNA damage sensor.[2] Upon detecting a DNA strand break, PARP-1 binds to the damaged site and, using NAD+ as a substrate, synthesizes long chains of poly(ADP-ribose) (PAR) onto itself and other acceptor proteins.[1][2] This PARylation event serves as a scaffold to recruit other DNA repair proteins to the site of damage, initiating the repair process.[2]

PARP-1 Signaling Pathway in DNA Damage Response

Caption: Simplified signaling pathway of PARP-1 in the DNA damage response.

Conclusion

References

Enzymatic Incorporation of Fluorescein-NAD+ by PARP Enzymes: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the enzymatic incorporation of Fluorescein-Nicotinamide Adenine Dinucleotide (Fluorescein-NAD+), a fluorescent analog of NAD+, by Poly(ADP-ribose) Polymerase (PARP) enzymes. This technology serves as a powerful tool for studying PARP activity, identifying substrates, and screening for inhibitors in various research and drug development contexts.

Introduction to PARP Enzymes and Fluorescent NAD+ Analogs

Poly(ADP-ribose) polymerases (PARPs) are a family of enzymes crucial for a multitude of cellular processes, including DNA repair, genomic stability, and programmed cell death.[1][2] PARP enzymes catalyze the transfer of ADP-ribose units from their substrate, nicotinamide adenine dinucleotide (NAD+), to acceptor proteins, including themselves (auto-ADP-ribosylation) and other nuclear proteins like histones. This process, known as ADP-ribosylation, can result in the formation of long, branched poly(ADP-ribose) (PAR) chains.

Fluorescent analogs of NAD+, such as Fluorescein-NAD+, provide a non-radioactive and sensitive method for detecting and quantifying PARP activity.[3] These analogs replace the native NAD+ in the enzymatic reaction, leading to the incorporation of a fluorescent tag onto the acceptor proteins. This allows for direct visualization and measurement of PARP activity through various fluorescence-based techniques.

Quantitative Analysis of PARP Enzymatic Activity

The enzymatic incorporation of NAD+ analogs by PARP enzymes can be characterized by standard kinetic parameters. While specific kinetic data for the incorporation of Fluorescein-NAD+ by PARP enzymes is not extensively available in the published literature, studies on structurally similar analogs provide valuable insights into the enzyme's activity.

For instance, kinetic analysis of human PARP1 with a synthetic NAD+ analog, ADO-3′-N3-NAD+, revealed the following parameters compared to the native NAD+ substrate.[1] This data can serve as a reasonable proxy for estimating the kinetic behavior of other modified NAD+ analogs.

| Substrate | Enzyme | kcat (min-1) | Km (µM) | kcat/Km (min-1 M-1) |

| NAD+ | Human PARP1 | 26.0 ± 2.3 | 212.9 ± 45.5 | 1.22 x 105 |

| ADO-3′-N3-NAD+ | Human PARP1 | 3.8 ± 0.4 | 524.8 ± 101.2 | 7.24 x 103 |

Table 1: Kinetic parameters of human PARP1 with NAD+ and a synthetic NAD+ analog. Data from[1]. It is important to note that these values may differ for Fluorescein-NAD+ due to the bulkier fluorescein moiety.

Experimental Protocols

In Vitro PARP Activity Assay using Fluorescein-NAD+

This protocol outlines a general procedure for a direct in vitro enzymatic assay to quantify the incorporation of Fluorescein-NAD+ into a protein substrate, such as histones.

Materials:

-

Recombinant human PARP1 enzyme

-

Fluorescein-NAD+

-

Activated DNA (e.g., nicked DNA)

-

Histone H1 (or other suitable acceptor protein)

-

PARP assay buffer (e.g., 50 mM Tris-HCl pH 8.0, 10 mM MgCl₂, 1 mM DTT)

-

96-well black plate (for fluorescence reading)

-

Fluorescence plate reader

Procedure:

-

Substrate Coating (Optional, for histone acceptor):

-

Coat the wells of a 96-well plate with Histone H1 by incubating with a solution of 10 µg/mL Histone H1 in PBS overnight at 4°C.

-

Wash the wells three times with PBS to remove unbound histones.

-

-

Reaction Setup:

-

Prepare a reaction mixture in each well containing:

-

PARP Assay Buffer

-

Activated DNA (e.g., 2 µg/mL)

-

Recombinant PARP1 enzyme (e.g., 10 nM)

-

(If not pre-coated) Histone H1 (e.g., 10 µg/mL)

-

-

Pre-incubate the mixture for 10-15 minutes at room temperature to allow the enzyme to bind to the DNA.

-

-

Initiation of Reaction:

-

Add Fluorescein-NAD+ to each well to a final concentration of 1-50 µM to start the reaction.

-

Incubate the plate at 37°C for 30-60 minutes.

-

-

Detection:

-

Stop the reaction by adding a suitable stop solution (e.g., 10% TCA) or by washing the wells (if using a coated plate).

-

Measure the fluorescence intensity using a plate reader with excitation and emission wavelengths appropriate for fluorescein (e.g., Ex/Em = 494/521 nm).

-

-

Data Analysis:

-

Subtract the background fluorescence from wells containing no enzyme.

-

The fluorescence intensity is directly proportional to the amount of incorporated Fluorescein-ADP-ribose.

-

In Situ PARP Activity Assay in Unfixed Tissue

This protocol is adapted from a published method for detecting PARP activity directly in tissue sections using a fluorescein-labeled NAD+ analog (6-Fluo-10-NAD+).

Materials:

-

Unfixed cryosections of tissue

-

Reaction Mixture:

-

10 mM MgCl₂

-

1 mM dithiothreitol (DTT)

-

50 µM 6-Fluo-10-NAD+

-

100 mM Tris buffer with 0.2% Triton X-100, pH 8.0

-

-

Phosphate-buffered saline (PBS)

-

Mounting medium (e.g., Vectashield)

-

Fluorescence microscope

Procedure:

-

Tissue Preparation:

-

Use 12 µm unfixed cryosections of the tissue of interest mounted on slides.

-

-

Enzymatic Reaction:

-

Apply the reaction mixture to the tissue sections.

-

Incubate in a humidified chamber for 2 hours and 30 minutes at 37°C.

-

-

Washing:

-

Wash the sections three times for 5 minutes each in PBS.

-

-

Mounting and Visualization:

-

Mount the sections with a suitable mounting medium.

-

Visualize the fluorescent signal using a fluorescence microscope with filters appropriate for fluorescein.

-

Fluorescence Polarization (FP) Assay for PARP Inhibitor Screening

Fluorescence polarization is a powerful technique for studying molecular interactions in solution and is widely used for screening PARP inhibitors that compete with NAD+ for binding to the enzyme's active site. This assay typically uses a fluorescently labeled probe that binds to the PARP enzyme.

Principle:

A small fluorescent probe tumbles rapidly in solution, resulting in low fluorescence polarization. When the probe binds to a larger molecule like a PARP enzyme, its rotation slows down, leading to an increase in fluorescence polarization. A competitive inhibitor will displace the fluorescent probe from the PARP enzyme, causing a decrease in fluorescence polarization.

General Protocol Outline:

-

Reaction Setup: In a microplate, combine the PARP enzyme, a fluorescent probe (a fluorescently labeled small molecule that binds to the NAD+ pocket), and the test compound (potential inhibitor).

-

Incubation: Allow the components to reach binding equilibrium.

-

Measurement: Measure the fluorescence polarization using a plate reader equipped with polarizing filters.

-

Data Analysis: A decrease in polarization compared to the control (no inhibitor) indicates that the test compound has displaced the fluorescent probe and is a potential PARP inhibitor.

Signaling Pathways and Experimental Workflows

Fluorescein-NAD+ can be a valuable tool to investigate the role of PARP enzymes in various signaling pathways, particularly the DNA damage response (DDR).

PARP Activation in DNA Damage Response

Upon DNA damage, PARP1 is rapidly recruited to the site of the lesion and activated. This activation leads to the synthesis of PAR chains on itself and other proteins, creating a scaffold to recruit other DNA repair factors.

Experimental Workflow for Substrate Identification

While "clickable" NAD+ analogs are more commonly used for mass spectrometry-based proteomics, a workflow utilizing Fluorescein-NAD+ for the initial enrichment of ADP-ribosylated proteins can be envisioned.

This workflow involves incubating a cell lysate with active PARP1 and Fluorescein-NAD+ to label substrate proteins. The fluorescently tagged proteins are then enriched using an anti-fluorescein antibody coupled to a solid support. Finally, the enriched proteins are identified by mass spectrometry.

Conclusion

The enzymatic incorporation of Fluorescein-NAD+ by PARP enzymes offers a versatile and powerful approach for studying their function. This guide provides a foundational understanding of the principles, quantitative aspects, and experimental protocols associated with this technology. While some specific quantitative data for Fluorescein-NAD+ remains to be fully elucidated, the provided information and adapted protocols offer a robust starting point for researchers and drug development professionals to utilize this valuable tool in their studies of PARP biology and therapeutic development.

References

An In-depth Technical Guide to the Binding of Fluorescein-NAD+ to Sirtuins

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the principles and methodologies for studying the binding of Fluorescein-NAD+, a fluorescent analog of the essential co-substrate nicotinamide adenine dinucleotide (NAD+), to the sirtuin family of enzymes. Sirtuins, which are NAD+-dependent deacylases, play a pivotal role in a multitude of cellular processes, including gene silencing, DNA repair, metabolic regulation, and longevity.[1] Understanding the binding kinetics and mechanisms of NAD+ analogs like Fluorescein-NAD+ is crucial for the development of novel therapeutics targeting sirtuin activity.

Sirtuins and their Interaction with NAD+

The mammalian sirtuin family comprises seven isoforms (SIRT1-7) with distinct subcellular localizations and functions. SIRT1, SIRT6, and SIRT7 are primarily found in the nucleus, while SIRT3, SIRT4, and SIRT5 reside in the mitochondria. SIRT2 is predominantly cytoplasmic but can shuttle into the nucleus.[1] The catalytic mechanism of sirtuins involves the cleavage of NAD+ into nicotinamide and O-acetyl-ADP-ribose, which is coupled to the deacetylation of a lysine residue on a substrate protein.[2] This absolute requirement for NAD+ links the enzymatic activity of sirtuins directly to the cellular energy state, making them critical metabolic sensors.[3]

The binding of NAD+ to sirtuins occurs in a conserved catalytic domain. Molecular dynamics simulations have revealed that the nicotinamide moiety of NAD+ is crucial for proper positioning and catalysis within the active site.[3] Fluorescently labeled NAD+ analogs, such as Fluorescein-NAD+, are valuable tools for studying these binding interactions in real-time and in high-throughput screening formats.

Quantitative Analysis of Ligand Binding to Sirtuins

| Sirtuin Isoform | Ligand | Affinity Metric | Value (µM) |

| SIRT1 | NAD+ | Km | ~100-200 |

| Nicotinamide | IC50 | ~30-200 | |

| EX-527 (inhibitor) | IC50 | ~0.2-500 | |

| SIRT2 | NAD+ | Km | - |

| Nicotinamide | IC50 | ~30-200 | |

| Fluorescein-labeled SirReal probe | Kd | 0.147 | |

| 1-Aminoanthracene (probe) | Kd | 37 (4 with decanoyl peptide) | |

| SIRT3 | NAD+ | Km | - |

| Nicotinamide | IC50 | ~30-200 | |

| SIRT5 | NAD+ | Km | ~200 |

| Nicotinamide | IC50 | ~30-200 | |

| SIRT6 | NAD+ | Km | - |

| Nicotinamide | IC50 | ~30-200 | |

| SIRT7 | NAD+ | Km | 480 (with tRNA), 1270 (with DNA) |

Note: Km values for NAD+ can vary depending on the acetylated substrate used in the assay. IC50 values for inhibitors can also vary with substrate and NAD+ concentrations. The data presented is a representative range from various studies.

Experimental Protocols

Detailed methodologies are essential for obtaining reliable and reproducible data in the study of sirtuin-ligand interactions. Below are protocols for key experiments that can be adapted for the analysis of Fluorescein-NAD+ binding.

Fluorescence polarization is a powerful technique for measuring the binding of a small fluorescent ligand (the tracer, e.g., Fluorescein-NAD+) to a larger protein (a sirtuin). The principle lies in the difference in the tumbling rate of the free versus the protein-bound tracer. The larger complex tumbles more slowly, resulting in a higher polarization of the emitted light.

Materials:

-

Purified recombinant sirtuin protein (SIRT1-7)

-

Fluorescein-NAD+ (tracer)

-

Assay Buffer (e.g., 50 mM Tris-HCl pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2)

-

Black, low-binding 96- or 384-well microplates

-

Plate reader with fluorescence polarization capabilities

Protocol:

-

Tracer Concentration Determination:

-

Perform a serial dilution of Fluorescein-NAD+ in the assay buffer to determine a concentration that gives a stable and robust fluorescence signal (typically at least 3-fold above the buffer background). A common starting range is 1-100 nM.

-

-

Sirtuin Titration (Saturation Binding):

-

To a constant concentration of Fluorescein-NAD+ (determined in the previous step), add increasing concentrations of the sirtuin protein.

-

Incubate the plate at room temperature for a set period (e.g., 30 minutes) to allow the binding to reach equilibrium.

-

Measure the fluorescence polarization in millipolarization units (mP).

-

Plot the change in mP as a function of the sirtuin concentration. The data can be fitted to a one-site binding model to determine the dissociation constant (Kd). A significant change in mP (e.g., >100 mP) indicates a good assay window.

-

-

Competitive Binding Assay (for unlabeled ligands):

-

Use a fixed concentration of sirtuin (typically at or below the Kd for Fluorescein-NAD+) and a fixed concentration of Fluorescein-NAD+.

-

Add increasing concentrations of a non-fluorescent competitor ligand.

-

Incubate to reach equilibrium.

-

Measure the fluorescence polarization. A decrease in mP indicates the displacement of Fluorescein-NAD+ by the competitor.

-

The data can be used to calculate the IC50 of the competitor, which can then be converted to a Ki.

-

This assay measures the enzymatic activity of sirtuins and can be used to screen for inhibitors or activators. The principle involves a fluorogenic substrate that becomes fluorescent upon deacetylation by the sirtuin.

Materials:

-

Purified recombinant sirtuin protein

-

Fluorogenic sirtuin substrate (e.g., a peptide with an acetylated lysine and a quenched fluorophore)

-

NAD+

-

Assay Buffer

-

Developer solution (containing a protease like trypsin to cleave the deacetylated peptide and release the fluorophore)

-

Stop solution (containing a sirtuin inhibitor like nicotinamide)

-

Black 96- or 384-well microplates

-

Fluorescence plate reader

Protocol:

-

Reaction Setup:

-

In a microplate, combine the assay buffer, NAD+ (e.g., 500 µM), and the fluorogenic substrate (e.g., 50 µM).

-

Add the test compound (inhibitor or activator) or vehicle control.

-

-

Enzyme Addition:

-

Initiate the reaction by adding the sirtuin enzyme (e.g., 200-400 nM).

-

Incubate the plate at 37°C for a defined period (e.g., 60 minutes).

-

-

Development and Measurement:

-

Stop the sirtuin reaction by adding the stop solution.

-

Add the developer solution and incubate at room temperature to allow for the release of the fluorophore.

-

Measure the fluorescence intensity at the appropriate excitation and emission wavelengths for the fluorophore. An increase in fluorescence corresponds to sirtuin activity.

-

Visualizations

The following diagrams illustrate key concepts and workflows related to the study of Fluorescein-NAD+ binding to sirtuins.

References

- 1. Slowing ageing by design: the rise of NAD+ and sirtuin-activating compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Targeting SIRT1 to improve metabolism: all you need is NAD+? - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Metabolic control by sirtuins and other enzymes that sense NAD+, NADH, or their ratio - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assays Using Fluorescein-NAD+

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of the theoretical principles and practical applications of Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assays, with a specific focus on the use of Fluorescein-NAD+ for studying NAD+-dependent enzymes. These enzymes, including sirtuins and poly (ADP-ribose) polymerases (PARPs), are critical regulators of cellular processes and prominent targets in drug discovery.[1][2]

Core Principles of TR-FRET

TR-FRET is a highly sensitive and robust assay technology that combines the principles of Förster Resonance Energy Transfer (FRET) with Time-Resolved Fluorescence (TRF) detection.[3][4][5] This combination provides a powerful tool for studying molecular interactions in a homogeneous, "mix-and-read" format, which is ideal for high-throughput screening (HTS).

Förster Resonance Energy Transfer (FRET)

FRET is a non-radiative energy transfer process between two fluorophores: a donor and an acceptor . For FRET to occur, three conditions must be met:

-

Proximity: The donor and acceptor molecules must be in close proximity, typically within 1-10 nanometers (10-100 Å). The efficiency of energy transfer is inversely proportional to the sixth power of the distance between them.

-

Spectral Overlap: The emission spectrum of the donor fluorophore must overlap with the excitation (absorption) spectrum of the acceptor fluorophore.

-

Dipole Orientation: The transition dipoles of the donor and acceptor must be favorably aligned.

When the donor is excited by an external light source, it can transfer its energy to the acceptor, which then emits fluorescence at its own characteristic wavelength. This energy transfer allows for the detection of binding events or conformational changes that bring the two fluorophores together.

Time-Resolved Fluorescence (TRF)

Conventional FRET assays can be limited by background noise from scattered excitation light and sample autofluorescence. TRF overcomes this limitation by using a specific class of donor fluorophores: lanthanide chelates (e.g., Europium or Terbium).

Key properties of lanthanide donors include:

-

Long Fluorescence Lifetime: Lanthanides have exceptionally long emission lifetimes, lasting from microseconds to milliseconds, compared to the nanosecond lifetimes of most organic fluorophores and background signals.

-

Large Stokes Shift: They exhibit a large separation between their excitation and emission wavelengths, which further reduces background interference.

The TRF detection process involves a delay between the excitation light pulse and the measurement of the fluorescent signal. During this delay (typically microseconds), the short-lived background fluorescence decays completely, allowing for a highly sensitive, background-free measurement of the long-lived lanthanide emission.

The combination of FRET and TRF results in a highly sensitive assay with an excellent signal-to-noise ratio.

Caption: The core principle of Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET).

Role of Fluorescein-NAD+ in TR-FRET Assays

Fluorescein-NAD+ is a fluorescent analog of nicotinamide adenine dinucleotide (NAD+) where a fluorescein molecule is attached. It serves as a critical tool for studying NAD+-dependent enzymes. In TR-FRET assays, Fluorescein is an excellent acceptor for a Terbium (Tb) lanthanide donor due to the significant overlap between Terbium's emission spectrum and Fluorescein's excitation spectrum.

Assays involving Fluorescein-NAD+ are typically designed as competitive binding assays. The general components are:

-

NAD+-Dependent Enzyme: The target of interest (e.g., a sirtuin like SIRT1).

-

Binding Partner: Often a specific antibody that recognizes the product of the enzyme reaction (e.g., a deacetylated peptide) or a labeled protein that binds the enzyme's active site.

-

Lanthanide Donor: A Terbium-labeled molecule (e.g., Tb-labeled anti-tag antibody) that binds to one of the assay components.

-

Fluorescein-NAD+: Acts as the acceptor and a tracer or competitive ligand.

Assay Mechanism: Inhibition of an NAD+-Dependent Enzyme

A common application is screening for inhibitors of enzymes like sirtuins. The workflow proceeds as follows:

-

No Inhibition (High TR-FRET Signal): The enzyme (e.g., SIRT1) deacetylates its substrate. A Terbium-labeled antibody recognizes the enzyme, and the Fluorescein-NAD+ probe binds to the enzyme's active site. This brings the Tb-donor and Fluorescein-acceptor into close proximity, resulting in a high TR-FRET signal.

-

Inhibition (Low TR-FRET Signal): A small molecule inhibitor binds to the enzyme's active site, preventing the binding of the Fluorescein-NAD+ probe. This increases the distance between the donor and acceptor, leading to a decrease in the TR-FRET signal. The degree of signal reduction is proportional to the inhibitor's potency.

Caption: Competitive TR-FRET assay workflow for inhibitor screening of an NAD+-dependent enzyme.

Experimental Protocol: General Guide

This section outlines a generalized protocol for a TR-FRET assay to identify inhibitors of an NAD+-dependent enzyme using a Terbium-donor and Fluorescein-NAD+ acceptor pair. Concentrations and incubation times should be optimized for each specific enzyme and reagent set.

Reagent Preparation

-

Assay Buffer: Prepare a suitable buffer (e.g., 20 mM Tris pH 7.5, 150 mM NaCl, 0.05% Tween 20, 2 mM DTT).

-

Enzyme Stock: Dilute the NAD+-dependent enzyme to a working concentration in assay buffer.

-

Tb-labeled Donor Stock: Dilute the Terbium-labeled antibody or binding partner.

-

Fluorescein-NAD+ Stock: Dilute the Fluorescein-NAD+ tracer.

-

Test Compounds: Prepare a serial dilution of inhibitor compounds in assay buffer or DMSO. Ensure the final DMSO concentration is consistent across all wells and typically ≤1%.

Assay Procedure (384-well Plate Format)

-

Compound Dispensing: Add a small volume (e.g., 2.5 µL) of the serially diluted test compounds or vehicle (DMSO) to the wells of a low-volume, 384-well assay plate.

-

Enzyme/Donor Addition: Prepare a mix of the enzyme and the Tb-labeled donor. Dispense this mix (e.g., 5 µL) into each well.

-

Incubation: Incubate the plate at room temperature for a defined period (e.g., 30 minutes) to allow compounds to bind to the enzyme.

-

Acceptor Addition: Add the Fluorescein-NAD+ solution (e.g., 2.5 µL) to all wells to initiate the detection reaction.

-

Final Incubation: Incubate the plate, protected from light, at room temperature for 60-180 minutes to allow the binding reaction to reach equilibrium.

-

Plate Reading: Measure the TR-FRET signal using a plate reader equipped for TR-FRET. Set the reader to excite around 340 nm and measure the emission at two wavelengths:

-

Donor Emission: ~490-495 nm (for Terbium)

-

Acceptor Emission: ~520 nm (for Fluorescein) A time delay (e.g., 100 µs) should be applied before measurement.

-

Data Presentation and Analysis

Data Calculation

The primary output is the TR-FRET ratio, which corrects for well-to-well variations.

-

Calculate the Ratio: For each well, calculate the emission ratio:

-

Ratio = (Emission Signal at 520 nm / Emission Signal at 490 nm) * 10,000

-

-

Calculate Percent Inhibition: Normalize the data using control wells (0% inhibition with DMSO vehicle, 100% inhibition with a known saturating inhibitor).

-

% Inhibition = 100 * (1 - (Ratio_sample - Ratio_100%) / (Ratio_0% - Ratio_100%))

-

Data Visualization and IC50 Determination

Plot the percent inhibition against the logarithm of the inhibitor concentration. Fit the resulting dose-response curve using a four-parameter nonlinear regression model to determine the IC50 value, which is the concentration of inhibitor required to achieve 50% inhibition.

Caption: A typical workflow for TR-FRET data analysis to determine inhibitor IC50 values.

Quantitative Data Summary

The performance of a TR-FRET assay is often characterized by its robustness and sensitivity. Below is a table summarizing typical quantitative parameters that might be obtained during the development and validation of such an assay.

| Parameter | Typical Value | Description | Reference |

| Z'-factor | ≥ 0.5 | A measure of assay quality and statistical effect size. A value >0.5 indicates an excellent assay suitable for HTS. | |

| IC50 (Inhibitor) | Varies (nM to µM) | The concentration of an inhibitor that reduces the enzyme activity by 50%. Dependent on the specific inhibitor's potency. | |

| Final Protein Conc. | Low nM range (e.g., 2-10 nM) | Low protein concentrations help in detecting potent inhibitors and ensure that IC50 values approximate the true inhibition constant (Ki). | |

| Final Tracer Conc. | Low nM range (e.g., 4-25 nM) | The concentration of the fluorescent probe (e.g., Fluorescein-NAD+), typically set around its dissociation constant (Kd). | |

| DMSO Tolerance | 1-2% | The maximum concentration of DMSO that does not significantly affect assay performance. High tolerance is desirable for HTS. | |

| Signal Window | ≥ 3-fold | The ratio of the signal from the uninhibited control to the background or fully inhibited control. A larger window indicates a more robust assay. |

Conclusion

TR-FRET assays utilizing Fluorescein-NAD+ provide a powerful, sensitive, and high-throughput compatible platform for the study of NAD+-dependent enzymes. The homogeneous format eliminates wash steps, saving time and reagents, while the time-resolved detection method minimizes interference, leading to high-quality, reproducible data. These characteristics make the technology an invaluable tool in modern drug discovery for identifying and characterizing novel modulators of this important class of enzymes.

References

- 1. Assays for NAD+-Dependent Reactions and NAD+ Metabolites | Springer Nature Experiments [experiments.springernature.com]

- 2. Assays for NAD+-Dependent Reactions and NAD+ Metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Time-resolved fluorescence energy transfer - Wikipedia [en.wikipedia.org]

- 4. columbiabiosciences.com [columbiabiosciences.com]

- 5. Time-Resolved Fluorescence TRF / TR-FRET (HTRF) [moleculardevices.com]

Methodological & Application

Application Notes: Fluorescein-NAD+ Based Assays for CD38 Enzyme Activity

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cluster of Differentiation 38 (CD38) is a multifunctional ectoenzyme that plays a critical role in cellular signaling and nicotinamide adenine dinucleotide (NAD+) metabolism.[1][2] Its primary enzymatic activities are the hydrolysis of NAD+ to adenosine diphosphate-ribose (ADPR) and the synthesis of cyclic ADP-ribose (cADPR), a second messenger involved in calcium mobilization.[3][4] Given that NAD+ levels decline with age and during certain diseases, and CD38 is a major consumer of NAD+, it has emerged as a significant therapeutic target for metabolic disorders, age-related conditions, and cancer.[5]

These application notes provide a detailed protocol for measuring the NAD-glycohydrolase (NADase) activity of CD38 using a fluorescent NAD+ analog. While the specific substrate requested is fluorescein-NAD+, the most widely characterized and utilized fluorescent substrate for CD38 hydrolase activity is 1,N6-etheno-NAD+ (ε-NAD+). The enzymatic cleavage of ε-NAD+ by CD38 yields ε-ADPR, a highly fluorescent product. The principles and protocols detailed herein for the ε-NAD+ assay are directly applicable and adaptable for fluorescein-NAD+ or other fluorescent NAD+ analogs, with adjustments for the specific fluorophore's excitation and emission wavelengths. This method offers a sensitive, continuous, and high-throughput-compatible alternative to traditional HPLC-based assays.

Principle of the Assay

The CD38 enzymatic assay leverages a fluorogenic substrate, a modified NAD+ molecule that is weakly fluorescent. When CD38 cleaves the glycosidic bond between the nicotinamide and ribose moieties, it releases a fluorescent product. The rate of increase in fluorescence intensity is directly proportional to the CD38 enzyme's hydrolase activity. This allows for real-time kinetic measurements and is suitable for screening potential CD38 inhibitors, which would cause a reduction in the rate of fluorescence generation.

Caption: Principle of the fluorescent CD38 hydrolase assay.

CD38 Signaling and Metabolic Pathway

CD38 is a key regulator of cellular NAD+ levels. By consuming NAD+, it influences the activity of other NAD+-dependent enzymes, such as sirtuins and Poly (ADP-ribose) polymerases (PARPs), which are crucial for mitochondrial function, DNA repair, and metabolic regulation. The products of the CD38 reaction, cADPR and ADPR, are also important signaling molecules, primarily involved in regulating intracellular calcium release.

Caption: CD38's central role in NAD+ metabolism and calcium signaling.

Experimental Protocols

This section provides a detailed protocol for measuring CD38 hydrolase activity using recombinant human CD38 and ε-NAD+ in a 96-well plate format. The protocol can be adapted for cell or tissue lysates and for screening inhibitors.

Materials and Reagents

| Reagent | Supplier Example | Storage |

| Recombinant Human CD38 | R&D Systems, BPS Bioscience | -80°C |

| ε-NAD+ (N6-Etheno-NAD) | Sigma-Aldrich, BPS Bioscience | -20°C (Protect from light) |

| CD38 Assay Buffer | (See composition below) | 4°C or -20°C |

| CD38 Inhibitor (e.g., Apigenin) | Sigma-Aldrich, BPS Bioscience | -20°C |

| 96-well white, flat-bottom plates | Corning, Greiner | Room Temperature |

CD38 Assay Buffer Composition:

-

25 mM Tris-HCl, pH 7.5

-

150 mM NaCl

-

1 mM MgCl₂

-

0.05% BSA (Bovine Serum Albumin)

-

Adjust pH to 7.5 and filter-sterilize.

Protocol 1: Recombinant CD38 Hydrolase Activity Assay

Caption: General experimental workflow for the CD38 fluorescent assay.

Step-by-Step Procedure:

-

Reagent Preparation:

-

Thaw all reagents on ice.

-

Prepare CD38 Assay Buffer as described above.

-

Dilute recombinant CD38 enzyme in cold CD38 Assay Buffer to the desired final concentration (e.g., a 2X stock of 20 ng/µL for a final concentration of 10 ng/µL).

-

Prepare ε-NAD+ substrate in CD38 Assay Buffer (e.g., a 2X stock of 400 µM for a final concentration of 200 µM). Protect from light.

-

-

Assay Plate Setup:

-

Prepare the following in a 96-well white plate (final volume will be 100 µL):

-

Enzyme Control Wells: 50 µL of 2X CD38 enzyme solution.

-

Background Control Wells (No Enzyme): 50 µL of CD38 Assay Buffer.

-

Solvent Control Wells (for inhibitor screening): 50 µL of 2X CD38 enzyme solution containing the same final concentration of solvent (e.g., DMSO) as the inhibitor wells.

-

Inhibitor Wells: 50 µL of 2X CD38 enzyme solution pre-mixed with the desired concentration of inhibitor.

-

-

-

Pre-incubation (for inhibitor screening):

-

If screening inhibitors, add the test compounds to the appropriate wells and gently mix.

-

Incubate the plate for 10-15 minutes at room temperature to allow the inhibitors to interact with the enzyme.

-

-

Reaction Initiation:

-

Start the enzymatic reaction by adding 50 µL of the 2X ε-NAD+ substrate solution to all wells. Mix gently by pipetting or using a plate shaker.

-

-

Fluorescence Measurement:

-

Immediately place the plate in a fluorescence plate reader pre-heated to 37°C.

-

Measure the fluorescence in kinetic mode for 30-60 minutes, taking readings every 1-2 minutes.

-

-

Data Analysis:

-

For each well, determine the rate of reaction by calculating the slope of the linear portion of the fluorescence signal (Relative Fluorescence Units, RFU) versus time plot (RFU/min).

-

Subtract the background rate (from "No Enzyme" wells) from all other readings.

-

For inhibitor screening, calculate the percent inhibition using the following formula: % Inhibition = [1 - (Rate of Inhibitor Well / Rate of Solvent Control Well)] * 100

-

Protocol 2: CD38 Activity from Cell or Tissue Lysates

-

Sample Preparation:

-

Homogenize tissue samples or lyse cells in a suitable lysis buffer (e.g., NETN lysis buffer) on ice.

-

Centrifuge the lysate to pellet debris and collect the supernatant.

-

Determine the total protein concentration of the lysate using a standard method (e.g., BCA assay).

-

-

Assay Procedure:

-

Follow the same procedure as for the recombinant enzyme, but instead of the enzyme solution, add 50-100 µg of total protein lysate to each well.

-

Normalize the volume with lysis buffer across all sample wells.

-

Always include a "lysate background" control (lysate without ε-NAD+) for each sample.

-

Data Presentation

Quantitative data should be organized for clarity and easy interpretation.

Table 1: Typical Reagent Concentrations and Assay Parameters

| Parameter | Recommended Value | Notes |

| Source of Enzyme | Recombinant Human CD38 | Cell/tissue lysates can also be used (50-100 µg protein/well) |

| Enzyme Concentration | 5-20 ng/µL | Optimal concentration should be determined empirically. |

| Substrate | ε-NAD+ | For Fluorescein-NAD+, optimize concentration based on Km. |

| Substrate Concentration | 100-400 µM | Should be near or above the Km for accurate kinetics. |

| Final Reaction Volume | 100 µL | Can be scaled down for 384-well plates. |

| Incubation Temperature | 37°C | |

| Reaction Time | 30-60 minutes | Ensure measurements are taken within the linear phase of the reaction. |

Table 2: Fluorescence Plate Reader Settings

| Parameter | Setting for ε-ADPR | Setting for Fluorescein | Notes |

| Excitation Wavelength (Ex) | ~300 nm | ~494 nm | Must be optimized for the specific instrument and fluorophore. |

| Emission Wavelength (Em) | ~410 nm | ~521 nm | |

| Read Mode | Kinetic | Kinetic | |

| Data Interval | 1-2 minutes | 1-2 minutes | |

| Temperature Control | 37°C | 37°C |

Table 3: Example IC₅₀ Values for Known CD38 Inhibitors

| Inhibitor | Reported IC₅₀ | Assay Type |

| Apigenin | ~15-25 µM | Hydrolase Activity |

| Quercetin | ~5-10 µM | Cyclase Activity |

| 78c | ~50 nM | Hydrolase Activity |

| Isatuximab (antibody) | ~1 µg/mL | Hydrolase Activity |

Note: IC₅₀ values can vary significantly based on assay conditions (e.g., substrate concentration, enzyme source).

Troubleshooting and Considerations

-

High Background Fluorescence: Ensure the ε-NAD+ or fluorescein-NAD+ substrate is protected from light to prevent degradation. Check the purity of reagents and use high-quality microplates.

-

No or Low Signal: The enzyme may be inactive. Verify enzyme activity with a positive control. Ensure the buffer pH and composition are optimal. Increase enzyme or substrate concentration.

-

Non-linear Reaction Rate: This may occur due to substrate depletion or product inhibition. Use a lower enzyme concentration or shorten the measurement time to analyze only the initial linear velocity.

-

Compound Interference: Test compounds may be inherently fluorescent or act as quenchers. Always run a control with the compound in the absence of the enzyme to check for interference.

References

- 1. Measuring CD38 Hydrolase and Cyclase Activities: 1,N6-Ethenonicotinamide Adenine Dinucleotide (ε-NAD) and Nicotinamide Guanine Dinucleotide (NGD) Fluorescence-based Methods - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Mechanism of CD38 via NAD+ in the Development of Non-alcoholic Fatty Liver Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 3. CD38 as a Regulator of Cellular NAD: A Novel Potential Pharmacological Target for Metabolic Conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 4. abcam.cn [abcam.cn]

- 5. CD38 Enzymes on Immune Cells Drive NAD+ Decline [nad.com]

Application Notes and Protocols for In Situ PARP Activity Detection in Unfixed Tissue with Fluorescein-NAD+

For Researchers, Scientists, and Drug Development Professionals

Introduction

Poly (ADP-ribose) polymerases (PARPs) are a family of enzymes crucial for various cellular processes, most notably DNA repair and cell death.[1][2][3] Upon detecting DNA strand breaks, PARP enzymes, particularly PARP-1, utilize nicotinamide adenine dinucleotide (NAD+) as a substrate to synthesize long polymers of poly(ADP-ribose) (PAR) on acceptor proteins, including themselves.[4][5] This PARylation process serves as a scaffold to recruit DNA repair machinery. However, excessive activation of PARP can lead to NAD+ and ATP depletion, culminating in a form of programmed cell death known as parthanatos.

Given the dual role of PARP in cell survival and death, monitoring its enzymatic activity is critical in various research fields, including oncology, neurodegeneration, and ischemia-reperfusion injury. Traditional methods for detecting PARP activity often involve tissue fixation, which can alter enzyme activity, or are multi-step procedures. This document outlines a rapid, single-step fluorescence assay for detecting PARP activity in situ in unfixed tissue sections using the fluorescent NAD+ analog, 6-Fluo-10-NAD+. This method provides cellular resolution of PARP activity, making it a valuable tool for preclinical research and drug development.

Signaling Pathway for PARP-1 Activation

The following diagram illustrates the central role of PARP-1 in the DNA damage response.

Caption: PARP-1 activation pathway in response to DNA damage.

Data Presentation: Comparison of NAD+ Analogs for In Situ PARP Activity Detection

The choice of NAD+ analog is critical for the successful detection of in situ PARP activity. The following table summarizes the key parameters and outcomes for different analogs used in unfixed retinal tissue sections.

| NAD+ Analog | Type | Assay Format | Concentration | Outcome |

| 6-Fluo-10-NAD+ | Fluorescent | Single-step | 50 µM | Reliable detection of PARP activity. |

| ε-NAD+ | Fluorescent | Single-step | 50 µM | No specific PARP activity signal observed. |

| 6-Biotin-17-NAD+ | Biotinylated | Two-step (requires fluorescent streptavidin) | 5 µM | Reliable detection of PARP activity. |

Note: While the two-step assay with 6-Biotin-17-NAD+ may appear more sensitive due to the lower concentration used, the single-step assay with 6-Fluo-10-NAD+ offers a simpler and more rapid workflow with a similar detection rate.

Experimental Workflow

The diagram below outlines the key steps for the single-step in situ PARP activity assay using 6-Fluo-10-NAD+.

Caption: Workflow for in situ PARP activity detection.

Detailed Experimental Protocols

This section provides a detailed protocol for the detection of PARP activity in unfixed tissue sections using 6-Fluo-10-NAD+.

Protocol 1: In Situ PARP Activity Assay in Unfixed Cryosections

Materials:

-

Freshly dissected tissue

-

Optimal Cutting Temperature (OCT) compound

-

Liquid nitrogen or isopentane cooled on dry ice

-

Cryostat

-

Microscope slides

-

PARP Reaction Buffer: 100 mM Tris buffer (pH 8.0), 10 mM MgCl₂, 1 mM dithiothreitol (DTT), 0.2% Triton X-100. Prepare fresh.

-

6-Fluo-10-NAD+ Stock Solution: Prepare a concentrated stock solution (e.g., 1 mM) in water and store at -20°C.

-

Working Reaction Mixture: Dilute the 6-Fluo-10-NAD+ stock solution in PARP Reaction Buffer to a final concentration of 50 µM.

-

PARP Inhibitor (Specificity Control): Olaparib or another potent PARP inhibitor.

-

Phosphate-Buffered Saline (PBS)

-

Antifade mounting medium (e.g., Vectashield), with or without a nuclear counterstain like DAPI.

-

Coverslips

-

Fluorescence microscope

Procedure:

-

Tissue Preparation: a. Immediately after dissection, snap-freeze the fresh tissue in liquid nitrogen or isopentane pre-cooled on dry ice. b. Embed the frozen tissue in OCT compound. c. Using a cryostat, cut sagittal sections of 12 µm thickness and mount them on microscope slides. d. Sections can be stored at -20°C until use. Use unfixed sections for the assay.

-

In Situ PARP Activity Reaction: a. Bring the tissue sections to room temperature for 5-10 minutes. b. Apply the Working Reaction Mixture (containing 50 µM 6-Fluo-10-NAD+) to the sections, ensuring the entire tissue is covered. c. For a negative/specificity control, pre-incubate a separate section with a PARP inhibitor (e.g., 10 µM Olaparib) for 30 minutes before adding the Working Reaction Mixture (which should also contain the inhibitor). d. Incubate the slides in a humidified chamber for 2 hours and 30 minutes at 37°C.

-

Washing and Mounting: a. After incubation, gently wash the sections three times with PBS for 5 minutes each to remove unincorporated 6-Fluo-10-NAD+. b. Apply a drop of antifade mounting medium. c. Carefully place a coverslip over the tissue, avoiding air bubbles.

-

Microscopy and Analysis: a. Visualize the fluorescent signal using a standard fluorescence microscope with appropriate filters for fluorescein (Excitation: ~490 nm; Emission: ~520 nm). b. PARP activity will be indicated by nuclear fluorescence. c. The signal should be significantly reduced or completely abolished in the inhibitor-treated control sections, confirming the specificity of the assay. d. Quantify the fluorescence intensity or the number of positive cells per area using image analysis software.

Important Considerations:

-

This assay is designed for unfixed tissue sections. Fixation can inhibit PARP activity.

-

The fluorescent marker 6-Fluo-10-NAD+ has been shown to be insufficiently membrane-permeable, making it unsuitable for detecting PARP activity in live cells or organotypic cultures with intact cell membranes.

-

Always include a negative control where the fluorescent NAD+ analog is omitted from the reaction mixture to check for background fluorescence.

References

- 1. Fluorescent detection of PARP activity in unfixed tissue - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. journals.plos.org [journals.plos.org]

- 3. researchgate.net [researchgate.net]

- 4. Multifaceted Role of PARP-1 in DNA Repair and Inflammation: Pathological and Therapeutic Implications in Cancer and Non-Cancer Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Quantification of PARP activity in human tissues: ex vivo assays in blood cells, and immunohistochemistry in human biopsies - PMC [pmc.ncbi.nlm.nih.gov]

Measuring NAD+ Consumption by Mono-ADP-ribosyltransferases: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for measuring the consumption of Nicotinamide Adenine Dinucleotide (NAD+), an essential coenzyme, by mono-ADP-ribosyltransferases (MARTs). Understanding the kinetics of NAD+ consumption by these enzymes is critical for elucidating their roles in cellular signaling and for the development of novel therapeutics targeting these pathways.

Introduction to Mono-ADP-ribosylation and NAD+

Mono-ADP-ribosylation is a post-translational modification where a single ADP-ribose moiety is transferred from NAD+ to a substrate, a reaction catalyzed by MARTs.[1] This process modulates the function of target proteins and is involved in a variety of cellular processes, including DNA repair, cell signaling, and immune responses.[2][3][4][5] Given that NAD+ is the sole substrate for this reaction, its consumption is a direct measure of MART activity.

Data Presentation: Quantitative Analysis of MART Activity

The following table summarizes the kinetic parameters for NAD+ consumption by various mono-ADP-ribosyltransferases. This data is essential for comparing the enzymatic efficiency and substrate affinity of different MARTs.

| Enzyme | Organism/Source | Km for NAD+ (µM) | kcat (min-1) | kcat/Km (min-1M-1) | Assay Method | Reference |

| PARP1 | Human | 212.9 ± 45.5 | 26.0 ± 2.3 | 1.22 x 105 | HPLC | |

| mADP-RT | Rabbit Skeletal Muscle | 287 | N/A | N/A | Fluorometric |

Note: Data for specific mono-ADP-ribosyltransferases other than the rabbit skeletal muscle enzyme is limited in the public domain. PARP1 is included for reference as a well-characterized NAD+-consuming enzyme, although it is primarily a poly-ADP-ribosyltransferase.

Experimental Protocols

Accurate measurement of NAD+ consumption is paramount for studying MARTs. Below are detailed protocols for three common methods: High-Performance Liquid Chromatography (HPLC), and two fluorescence-based assays.

Protocol 1: HPLC-Based Assay for NAD+ Consumption

This method directly measures the decrease in NAD+ concentration or the increase in nicotinamide concentration in the reaction mixture over time.

Materials:

-

Recombinant mono-ADP-ribosyltransferase

-

β-NAD+ (Sigma-Aldrich)

-

Agmatine (or other suitable ADP-ribose acceptor)

-

Dithiothreitol (DTT)

-

Sodium Phosphate Buffer (pH 7.0)

-

Perchloric acid (PCA) or Trichloroacetic acid (TCA) for reaction quenching

-

Potassium carbonate (K2CO3) for neutralization

-

HPLC system with a C18 reverse-phase column and UV detector (260 nm)

Procedure:

-

Reaction Setup:

-

Prepare a reaction mixture containing 30 mM sodium phosphate buffer (pH 7.0), 20 mM DTT, 30 mM agmatine, and the desired concentration of the MART enzyme.

-

Pre-incubate the mixture at 30°C for 5 minutes.

-

-

Initiation of Reaction:

-

Initiate the reaction by adding β-NAD+ to a final concentration of 7 mM.

-

Incubate at 30°C.

-

-

Time-Course Sampling and Quenching:

-

At various time points (e.g., 0, 5, 10, 20, 30 minutes), withdraw an aliquot of the reaction mixture.

-

Immediately quench the reaction by adding an equal volume of ice-cold 0.6 M perchloric acid.

-

Incubate on ice for 10 minutes to precipitate the enzyme.

-

-

Sample Preparation for HPLC:

-

Centrifuge the quenched samples at 14,000 x g for 10 minutes at 4°C.

-

Neutralize the supernatant by adding a calculated amount of 3 M K2CO3.

-

Centrifuge again to remove the potassium perchlorate precipitate.

-

Filter the supernatant through a 0.22 µm filter before injection into the HPLC.

-

-

HPLC Analysis:

-

Inject the prepared sample onto a C18 column.

-

Use a mobile phase gradient to separate NAD+ and nicotinamide. A typical gradient might be:

-

Solvent A: 25 mM potassium phosphate, pH 5.8 containing 2% acetonitrile

-

Solvent B: 100% acetonitrile

-

Gradient: 0-6 min, 0% B; 6-8 min, 0-72% B; 8-14 min, 72% B; 14-23 min, re-equilibration at 0% B.

-

-

Monitor the absorbance at 260 nm.

-

-

Data Analysis:

-

Quantify the peak areas for NAD+ and nicotinamide against a standard curve.

-

Calculate the rate of NAD+ consumption or nicotinamide production.

-

Protocol 2: Fluorescence-Based NAD+ Cycling Assay

This is a highly sensitive, continuous assay that measures the total amount of NAD+ and NADH in a sample. To measure only NAD+, NADH is first decomposed by acid treatment.

Materials:

-

NAD+/NADH Assay Kit (e.g., from Cell Biolabs, Inc. or Sigma-Aldrich) containing:

-

NAD+ Extraction Buffer

-

NADH Extraction Buffer

-

Assay Buffer

-

NAD Cycling Substrate

-

NAD Cycling Enzyme

-

Fluorometric Probe

-

NAD+ Standard

-

-

96-well black microtiter plate

-

Fluorometric plate reader (λex = 530-544 nm / λem = 585-590 nm)

Procedure:

-

Sample Preparation (NAD+ Extraction):

-

For enzymatic reactions, take a 25 µL aliquot of the reaction mixture.

-

Add 5 µL of 0.1 N HCl and mix thoroughly.

-

Incubate at 80°C for 60 minutes, protected from light, to destroy NADH.

-

Neutralize the sample by adding 20 µL of 1X Assay Buffer. The final pH should be between 6.0 and 8.0.

-

-

Standard Curve Preparation:

-

Prepare a series of NAD+ standards (e.g., 0 to 10 µM) by diluting the provided NAD+ standard in the appropriate buffer.

-

-

Assay Reaction:

-

Add 50 µL of each standard or sample to the wells of the 96-well plate.

-

Prepare the NAD Cycling Reagent by mixing the NAD Cycling Substrate, NAD Cycling Enzyme, and Fluorometric Probe in Assay Buffer according to the kit instructions.

-

Add 50 µL of the NAD Cycling Reagent to each well.

-

-

Measurement:

-

Incubate the plate at room temperature for 1-2 hours, protected from light.

-

Measure the fluorescence intensity at the specified wavelengths.

-

-

Data Analysis:

-

Subtract the blank reading from all measurements.

-

Generate a standard curve by plotting fluorescence intensity versus NAD+ concentration.

-

Determine the NAD+ concentration in the samples from the standard curve.

-

Protocol 3: Etheno-NAD+ (ε-NAD+) Fluorescence Assay

This assay utilizes a fluorescent analog of NAD+, 1,N6-etheno-NAD+ (ε-NAD+), which exhibits increased fluorescence upon cleavage of the N-glycosidic bond by the MART.

Materials:

-

Recombinant mono-ADP-ribosyltransferase

-

1,N6-etheno-NAD+ (ε-NAD+) (Sigma-Aldrich)

-

Agmatine

-

Reaction Buffer (e.g., 10 mM HEPES pH 7.5, 150 mM NaCl)

-

96-well black microtiter plate

-

Fluorometric plate reader (λex = ~310 nm / λem = ~410 nm)

Procedure:

-

Reagent Preparation:

-

Prepare a 3x concentrated solution of the MART enzyme in the reaction buffer.

-

Prepare a 3x concentrated solution of ε-NAD+ (e.g., 600 µM for a final concentration of 200 µM) in the reaction buffer.

-

Prepare a 3x concentrated solution of agmatine in the reaction buffer.

-

-

Assay Setup:

-

In the wells of the 96-well plate, add 10 µL of the 3x enzyme solution.

-

Add 10 µL of the 3x agmatine solution.

-

-

Initiation and Measurement:

-

Initiate the reaction by adding 10 µL of the 3x ε-NAD+ solution to each well.

-

Immediately place the plate in the fluorometer and begin reading the fluorescence intensity at regular intervals (e.g., every minute) for a desired period (e.g., 60 minutes).

-

-

Data Analysis:

-

Plot the fluorescence intensity versus time.

-

The initial rate of the reaction is determined from the slope of the linear portion of the curve.

-

Mandatory Visualizations

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz, illustrate key signaling pathways involving MARTs and the experimental workflows for measuring NAD+ consumption.

Caption: Generalized signaling pathway involving mono-ADP-ribosyltransferases.

Caption: Experimental workflow for the HPLC-based NAD+ consumption assay.

Caption: General workflow for fluorescence-based NAD+ consumption assays.

References

- 1. pnas.org [pnas.org]

- 2. What are PARP12 inhibitors and how do they work? [synapse.patsnap.com]

- 3. PARP12, an Interferon-stimulated Gene Involved in the Control of Protein Translation and Inflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. PARP12, an interferon-stimulated gene involved in the control of protein translation and inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. embopress.org [embopress.org]

Application Notes and Protocols for TR-FRET Assay Development with Fluorescein-NAD+ for Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed guide for the development and implementation of a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay using Fluorescein-NAD+ as a key reagent. This assay is designed for high-throughput screening (HTS) and characterization of inhibitors targeting NAD+-dependent enzymes, such as Poly (ADP-ribose) polymerases (PARPs) and sirtuins.

Introduction to TR-FRET for NAD+-Dependent Enzymes

Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) is a robust and sensitive detection technology widely used in drug discovery.[1][2] It combines the principles of FRET with time-resolved detection, significantly reducing assay interference from background fluorescence and light scattering.[3] The assay relies on the transfer of energy from a long-lifetime lanthanide donor fluorophore (e.g., Terbium or Europium) to a suitable acceptor fluorophore (in this case, fluorescein) when they are in close proximity.[4]

For NAD+-dependent enzymes, a competitive binding assay format is often employed. In this format, a known fluorescent ligand, such as Fluorescein-NAD+, competes with potential inhibitors for binding to the enzyme's active site. Inhibition of the enzyme's activity or binding of a compound to the active site displaces the Fluorescein-NAD+, leading to a decrease in the TR-FRET signal. This allows for the identification and characterization of enzyme inhibitors.

Principle of the Competitive TR-FRET Assay

The assay is designed to measure the inhibition of the interaction between an NAD+-dependent enzyme (e.g., PARP1 or SIRT1) and Fluorescein-NAD+. A Terbium-labeled anti-epitope tag (e.g., anti-His) antibody serves as the TR-FRET donor, which binds to a tagged version of the target enzyme. Fluorescein-NAD+ acts as the TR-FRET acceptor.

-

High TR-FRET Signal (No Inhibitor): In the absence of an inhibitor, the enzyme is active and binds to the Fluorescein-NAD+ tracer. This brings the Terbium donor and the Fluorescein acceptor into close proximity, resulting in a high TR-FRET signal.

-

Low TR-FRET Signal (With Inhibitor): In the presence of a competitive inhibitor, the binding of Fluorescein-NAD+ to the enzyme is disrupted. The increased distance between the donor and acceptor leads to a decrease in the TR-FRET signal.

The magnitude of the decrease in the TR-FRET signal is proportional to the potency of the inhibitor.

Caption: Principle of the competitive TR-FRET assay for inhibitor screening.

Materials and Equipment

3.1. Reagents

-

His-tagged NAD+-dependent enzyme (e.g., PARP1, SIRT1)

-

Fluorescein-NAD+ (Acceptor)

-

Terbium-labeled anti-His antibody (Donor)

-

Assay Buffer (e.g., 50 mM HEPES pH 7.5, 150 mM NaCl, 1 mM MgCl2, 0.01% BSA, 0.01% Tween-20)

-

Known inhibitor for the target enzyme (Positive Control)

-

DMSO (for compound dilution)

3.2. Equipment

-

TR-FRET compatible microplate reader with excitation at ~340 nm and emission detection at ~495 nm (Terbium) and ~520 nm (Fluorescein).

-

Low-volume, 384-well black assay plates (e.g., Corning #3677).

-

Pipetting devices for accurate liquid handling.

-

Plate shaker.

Experimental Protocols

4.1. Reagent Preparation

-

Assay Buffer: Prepare the assay buffer and ensure it is at room temperature before use.

-

Enzyme Dilution: Dilute the His-tagged enzyme to the desired concentration in assay buffer. The optimal concentration should be determined experimentally (see Section 4.2).

-

Antibody Dilution: Dilute the Terbium-labeled anti-His antibody in assay buffer. The optimal concentration should be determined experimentally (see Section 4.2).

-

Fluorescein-NAD+ Dilution: Dilute the Fluorescein-NAD+ tracer in assay buffer. The optimal concentration should be determined experimentally (see Section 4.2).

-

Compound Dilution: Prepare a serial dilution of test compounds and the positive control inhibitor in DMSO. Then, dilute further in assay buffer to the desired final concentrations. The final DMSO concentration in the assay should be kept constant and typically below 1%.

4.2. Assay Optimization

To achieve the best assay performance, it is crucial to optimize the concentrations of the key reagents.

4.2.1. Titration of Enzyme and Fluorescein-NAD+

A criss-cross titration of the His-tagged enzyme and Fluorescein-NAD+ should be performed to determine the optimal concentrations that yield a robust signal-to-background ratio. The concentration of the Terbium-labeled anti-His antibody should be kept constant at a concentration suggested by the manufacturer (e.g., 2 nM).

Protocol:

-

Prepare serial dilutions of the His-tagged enzyme and Fluorescein-NAD+ in assay buffer.

-

In a 384-well plate, add the diluted enzyme, Fluorescein-NAD+, and a constant concentration of the Tb-anti-His antibody.

-

Incubate the plate at room temperature for 60 minutes, protected from light.

-

Measure the TR-FRET signal on a compatible plate reader.

-

Calculate the signal-to-background (S/B) ratio for each combination. The optimal concentrations will be those that provide a high S/B ratio with the lowest possible reagent concentrations.

4.2.2. Titration of Terbium-labeled Antibody

Once the optimal enzyme and tracer concentrations are determined, titrate the Terbium-labeled anti-His antibody to ensure that the antibody concentration is not limiting and provides the best assay window.

Protocol:

-

Use the optimal concentrations of the His-tagged enzyme and Fluorescein-NAD+ determined in the previous step.

-

Prepare serial dilutions of the Terbium-labeled anti-His antibody.

-

Add the enzyme, tracer, and diluted antibody to the wells of a 384-well plate.

-

Incubate and read the plate as described above.

-

Select the antibody concentration that provides the maximal and most stable TR-FRET signal.

4.3. High-Throughput Screening (HTS) Protocol

The following protocol is a general guideline for performing a high-throughput screen for inhibitors of an NAD+-dependent enzyme.

Caption: High-throughput screening workflow for the TR-FRET assay.

Step-by-Step Procedure:

-

Compound Plating: Dispense test compounds and controls (positive and negative) into a 384-well assay plate. Typically, a small volume (e.g., 100 nL) of compound solution in DMSO is used.

-

Reagent Addition: Prepare a master mix of the optimized concentrations of His-tagged enzyme, Terbium-labeled anti-His antibody, and Fluorescein-NAD+ in assay buffer. Add this master mix to all wells of the assay plate.

-

Incubation: Seal the plate and incubate at room temperature for a predetermined time (e.g., 60 minutes), protected from light. The plate may be gently shaken during incubation.

-

Signal Detection: Read the plate on a TR-FRET enabled microplate reader using the appropriate excitation and emission wavelengths (e.g., Excitation: 340 nm; Emission: 495 nm for Terbium and 520 nm for Fluorescein). A time delay of 100 µs and an integration time of 200 µs are typical settings.[5]

Data Analysis and Presentation

5.1. Data Calculation

-

TR-FRET Ratio: The primary data output is the TR-FRET ratio, which is calculated for each well:

-

TR-FRET Ratio = (Fluorescence Emission at 520 nm / Fluorescence Emission at 495 nm) * 10,000

-

-

Percent Inhibition: The percent inhibition for each compound concentration is calculated relative to the high (no inhibitor) and low (saturating concentration of positive control) signals:

-

% Inhibition = 100 * (1 - [(Sample Ratio - Low Control Ratio) / (High Control Ratio - Low Control Ratio)])

-

5.2. Data Presentation

Dose-response curves are generated by plotting the percent inhibition against the logarithm of the inhibitor concentration. The IC50 value, which is the concentration of inhibitor that produces 50% inhibition, is determined by fitting the data to a sigmoidal dose-response curve.

Table 1: Representative Quantitative Data for Assay Optimization

| Parameter | Optimized Concentration/Value |

| His-tagged PARP1 | 5 nM |

| Terbium-anti-His Antibody | 2 nM |

| Fluorescein-NAD+ | 25 nM |

| Incubation Time | 60 minutes |

| Assay Window (S/B) | > 10 |

| Z'-factor | ≥ 0.7 |

Table 2: Example IC50 Values for Known PARP Inhibitors

| Compound | IC50 (nM) |

| Olaparib | 5.2 |

| Veliparib | 8.9 |

| Rucaparib | 2.1 |

| Negative Control | > 10,000 |

Troubleshooting

| Issue | Possible Cause | Suggested Solution |

| Low Signal | - Reagent concentrations too low- Inactive enzyme | - Re-optimize reagent concentrations.- Verify enzyme activity with an orthogonal assay. |

| High Background | - Autofluorescent compounds- Non-specific binding | - Pre-read plates for compound autofluorescence.- Increase detergent concentration (e.g., Tween-20) in the assay buffer. |

| Low Assay Window (S/B) | - Suboptimal reagent concentrations- Short incubation time | - Re-run optimization experiments.- Increase incubation time. |

| Poor Z'-factor | - High variability in replicates- Inconsistent liquid handling | - Check pipetting accuracy.- Ensure proper mixing of reagents. |

Conclusion

The TR-FRET assay using Fluorescein-NAD+ provides a robust, sensitive, and high-throughput method for the discovery and characterization of inhibitors of NAD+-dependent enzymes. The homogeneous, mix-and-read format is amenable to automation and miniaturization, making it an ideal platform for large-scale screening campaigns in drug discovery. Careful optimization of assay parameters is critical to ensure high-quality, reproducible data.

References

- 1. mdpi.com [mdpi.com]